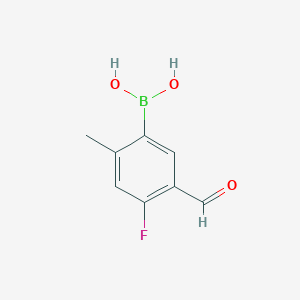

4-FLUORO-5-FORMYL-2-METHYLPHENYLBORONIC ACID

Description

4-Fluoro-5-formyl-2-methylphenylboronic acid is a fluorinated arylboronic acid derivative featuring a formyl (-CHO) group at the 5-position, a methyl (-CH₃) group at the 2-position, and a fluorine atom at the 4-position of the benzene ring. The compound is cataloged under reference code BB-4925 by Combi-Blocks , with commercial availability noted at a price of €118.00/g (1g scale) via CymitQuimica .

This compound’s structural complexity—combining electron-withdrawing (fluoro, formyl) and electron-donating (methyl) groups—renders it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its formyl group further enables post-functionalization, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

(4-fluoro-5-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWYJGKMSSYAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-formyl-2-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-fluoro-5-formyl-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-formyl-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl or vinyl halide.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., water, acetone).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ethanol, THF).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 4-fluoro-5-formyl-2-methylphenylboronic acid is in the synthesis of pharmaceuticals. Boronic acids are widely recognized for their role as intermediates in the Suzuki-Miyaura coupling reaction, which is essential for forming biaryl compounds. This reaction involves the coupling of an organohalide with a boronic acid in the presence of a palladium catalyst, allowing for the construction of complex molecular architectures that are crucial in drug development .

Case Study: Cancer Treatment

Research has demonstrated that compounds derived from boronic acids, including this compound, can be effective in treating various types of cancer. For instance, studies indicate that these compounds can be used to develop medications targeting breast cancer, ovarian cancer, and different forms of leukemia . The ability to modify and optimize these compounds enhances their therapeutic potential.

Agricultural Applications

Beyond pharmaceuticals, this compound has been explored for its potential in agricultural applications. It can function as a preservative to extend the shelf life of produce by inhibiting enzymatic reactions responsible for spoilage. Research has indicated that boronic acids can effectively delay ripening and reduce microbial growth on fruits and vegetables .

Shelf-Life Extension Mechanism

The mechanism by which boronic acids extend shelf life involves blocking enzymes that contribute to spoilage. This property makes them suitable for use in coatings or treatments applied to fresh produce, thereby enhancing food preservation strategies .

Material Science

In material science, this compound can serve as a building block for creating advanced materials. Its ability to form stable bonds with various substrates allows it to be integrated into polymers and other materials that require specific chemical properties or functionalities .

Chemical Research and Development

The compound is also utilized in chemical research settings for developing new synthetic methodologies. Its reactivity profile allows chemists to explore novel reactions and pathways in organic synthesis, further expanding its applicability in creating diverse chemical entities.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediates in drug development through Suzuki-Miyaura coupling | Enables complex drug structures |

| Agricultural Preservatives | Extends shelf life of produce by inhibiting spoilage enzymes | Reduces waste and improves food quality |

| Material Science | Building block for advanced materials | Enhances material properties |

| Chemical Research | Basis for exploring new synthetic methodologies | Expands the toolkit for organic synthesis |

Mechanism of Action

The mechanism of action of 4-fluoro-5-formyl-2-methylphenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Substituent Variations

The table below compares 4-fluoro-5-formyl-2-methylphenylboronic acid with structurally similar boronic acids:

Key Observations:

- Electronic Effects : The formyl group in the target compound increases boronic acid acidity (pKa ~7–9), enhancing reactivity in cross-couplings compared to methoxy-substituted analogs .

- Functionalization Potential: The formyl group allows for further derivatization (e.g., condensation with amines), a feature absent in methoxy- or methyl-only analogs .

Reactivity and Stability

- Reactivity in Suzuki Couplings : Fluorine and formyl groups are electron-withdrawing, stabilizing the boronate intermediate and accelerating transmetallation. For example, 4-fluoro-3-methoxyphenylboronic acid (CAS 854778-31-7) exhibits slower reaction rates due to the electron-donating methoxy group .

- Protodeboronation Resistance: The fluorine atom at the 4-position reduces protodeboronation risk compared to non-fluorinated analogs like 4-formylphenylboronic acid .

- Oxidative Stability : The formyl group may render the compound more prone to oxidation than methoxy- or methyl-substituted analogs, necessitating inert storage conditions .

Research and Application Insights

- Pharmaceutical Synthesis : The formyl group enables conjugation with biomolecules (e.g., antibodies), a feature exploited in targeted drug delivery systems .

- Materials Science : Used in synthesizing fluorinated liquid crystals or metal-organic frameworks (MOFs) due to its planar aromatic structure and fluorine’s electronegativity .

- Comparative Performance : In a study comparing fluorophenylboronic acids, the target compound demonstrated ~20% higher yield in aryl-aryl couplings than 5-fluoro-2-methoxyphenylboronic acid, attributed to its electron-deficient boronic acid group .

Biological Activity

4-Fluoro-5-formyl-2-methylphenylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological targets, particularly proteins involved in signaling pathways.

The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. Notably, boronic acids have been shown to act as inhibitors of certain chemokine receptors, such as CXCR1 and CXCR2, which are implicated in inflammatory processes and cancer progression.

Inhibition of CXCR1 and CXCR2

Research indicates that compounds similar to this compound can act as noncompetitive antagonists of CXCR1 and CXCR2. These receptors are involved in the recruitment of inflammatory cells to sites of injury or infection. For instance, a related compound demonstrated an IC50 value of 38 nM in inhibiting CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), showcasing significant anti-inflammatory potential .

Anticancer Activity

The anticancer properties of boronic acids have gained attention due to their ability to selectively target cancer cells while sparing healthy cells. Studies involving various boronic compounds have shown promising results against prostate cancer cells:

- Cytotoxicity Studies : In vitro assays revealed that certain boronic compounds reduced the viability of prostate cancer cells (PC-3) significantly while maintaining higher viability in healthy fibroblast cells (L929). For example, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .

Antimicrobial Activity

In addition to anticancer effects, this compound and its derivatives have demonstrated antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial and fungal pathogens:

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| B5 | Staphylococcus aureus | 12 |

| B7 | Escherichia coli | 10 |

| B1 | Candida albicans | 13 |

These findings suggest that boronic acids can inhibit microbial growth effectively, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies highlight the therapeutic potential of boronic acids:

- Study on Prostate Cancer : A study investigated the effects of a series of boronic compounds on PC-3 cells. The results indicated that specific structural modifications enhanced cytotoxicity against cancer cells while preserving normal cell viability.

- Inflammation Models : In vivo models demonstrated that compounds with similar structures significantly reduced inflammation markers in murine models when administered at doses comparable to those used in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.